molecular formula C₃₀H₂₉NO₆S B1141272 Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside CAS No. 123212-53-3

Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside

Cat. No. B1141272
M. Wt: 531.62
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds typically involves selective glycosylation techniques and the introduction of protecting groups to control the reactivity of different hydroxyl groups on the sugar molecule. For instance, Crich and Yao (2004) detailed a method for the highly stereocontrolled synthesis of β-D-rhamnopyranosides from D-mannosyl glycosyl donors using benzylidene acetal fragmentation, achieving high yield and stereoselectivity (Crich & Yao, 2004).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their reactivity and biological activity. The use of X-ray crystallography and NMR spectroscopy is common for elucidating these structures. For example, Guo et al. (2004) performed a crystallographic study on a similar thiomannoside, providing insights into its α-anomer structure and revealing intramolecular and intermolecular hydrogen bonds (Guo et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside involves various transformations, such as glycosylation reactions, introduction and removal of protecting groups, and modifications at the sulfur atom. Crich and Bowers (2006) describe the use of the [1-cyano-2-(2-iodophenyl)]ethylidene group as a new acetal-protecting group for carbohydrate thioglycoside donors, which allows for strong beta-selectivity in glycosylation reactions and efficient radical fragmentation to form β-rhamnopyranosides (Crich & Bowers, 2006).

Scientific Research Applications

Synthesis of Complex Carbohydrates

One significant application involves the synthesis of complex carbohydrate structures, such as the tetrasaccharide related to the repeating unit of the antigen from Shigella dysenteriae type 5. This complex synthesis process highlights the versatility of mannopyranoside derivatives in constructing biologically relevant oligosaccharides (Mukherjee et al., 2000).

Methodologies in Carbohydrate Chemistry

Research has also focused on the methodological advancements in carbohydrate chemistry, such as the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. This methodology demonstrates the strategic manipulation of mannopyranoside derivatives for selective glycosidic bond formation, contributing to the broader understanding of glycosylation reactions (Crich et al., 2000).

Safety And Hazards

The specific safety and hazards related to this compound are not directly mentioned in the search results. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions of research involving this compound are not directly mentioned in the search results. However, given its use in preparing L-Galactosylated dimeric sialyl Lewis X structures3, it may have potential applications in biochemical research.


Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

CAS RN

123212-53-3

Product Name

Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside

Molecular Formula

C₃₀H₂₉NO₆S

Molecular Weight

531.62

synonyms

(R)-Ethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside;  _x000B_Pyrano[3,2-d]-1,3-dioxin β-D-glucopyranoside derivative

Origin of Product

United States

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